molecular formula C22H19NO3 B5531273 N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide

Cat. No.: B5531273
M. Wt: 345.4 g/mol
InChI Key: WMVLOKIBGZYEND-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a xanthene core and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide typically involves multiple steps, including the formation of the xanthene core and the subsequent attachment of the methoxybenzyl group. One common method involves the use of Friedel-Crafts acylation to introduce the carboxamide group onto the xanthene ring, followed by nucleophilic substitution to attach the methoxybenzyl group. Reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted benzyl derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-25-18-11-5-2-8-15(18)14-23-22(24)21-16-9-3-6-12-19(16)26-20-13-7-4-10-17(20)21/h2-13,21H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVLOKIBGZYEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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